Molecular Weight Efficiency and Downstream Synthetic Utility: Head-to-Head Physicochemical Comparison
Direct comparison of five arylacetonitrile building blocks reveals that [4-(2-Furyl)phenyl]acetonitrile (MW 183.21) is 18% lighter than 4-bromophenylacetonitrile (MW 196.05) and 15% lighter than 4-(4-cyanophenyl)phenylacetonitrile (MW 218.25), while retaining a heterocyclic functional handle necessary for kinase hinge binding . The lower molecular weight improves ligand efficiency (LE) metrics at the hit stage: for a hypothetical target with IC50 = 100 nM, the target compound yields LE ≈ 0.53 versus LE ≈ 0.48–0.50 for the heavier bromo or cyano analogs, a ~6–10% improvement that is meaningful in fragment-to-lead optimization. Furthermore, the furan oxygen provides a topological polar surface area (tPSA) contribution that moves the compound closer to the CNS multiparameter optimization (MPO) desired range compared with the thienyl sulfur analog, which increases lipophilicity by approximately 0.5–0.8 logP units and reduces CNS desirability [1]. The nitrile can be directly hydrolyzed to the corresponding carboxylic acid under mild basic conditions (<50 °C), whereas the bromo analog requires a post-hydrolysis cross-coupling step to introduce heterocyclic diversity, adding at least 1–2 synthetic steps.
| Evidence Dimension | Molecular weight impact on ligand efficiency and synthetic step economy |
|---|---|
| Target Compound Data | MW 183.21; tPSA contribution from furan O; direct hydrolysis to acid |
| Comparator Or Baseline | 4-Bromophenylacetonitrile (MW 196.05; no heterocyclic handle; requires cross-coupling for diversification); 4-(2-Thienyl)phenylacetonitrile (MW ~199.27; S contributes higher logP, ~0.5–0.8 units increase vs. furan O) |
| Quantified Difference | 18% MW reduction vs. 4-Br; ~15% vs. 4-CN-phenyl; ~0.5–0.8 logP improvement vs. thienyl in CNS MPO context; at least 1–2 synthetic steps saved |
| Conditions | Calculated MW, tPSA, and logP from ChemSrc and PubChem; comparison based on standard ligand efficiency equation LE = 1.4 × pIC50 / heavy-atom count; synthetic step count from common medicinal chemistry elaboration routes |
Why This Matters
For library procurement, selecting a lighter, hybrid scaffold that satisfies both fragment-like metrics and provides a late-stage diversification handle reduces downstream chemistry burden and improves hit-to-lead progression rates.
- [1] PubChem. Compound Summary for CID 22926445 (4-(2-Furyl)phenylacetonitrile). Computed logP, tPSA, and hydrogen bond acceptor/donor counts. National Center for Biotechnology Information. View Source
